Epimedin A

Description

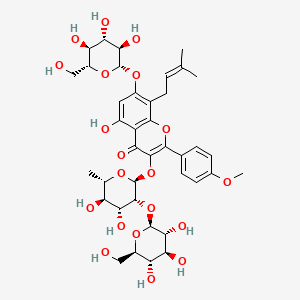

Structure

2D Structure

Properties

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-31(50)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)24(43)15(3)53-39)59-38-32(51)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,36+,37+,38-,39-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXJDTNFJXKATR-BTXBWYRTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

838.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epimedin A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin A, a prenylated flavonoid glycoside predominantly isolated from plants of the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation, quantification, and the evaluation of its biological effects are presented. Furthermore, key signaling pathways modulated by this compound are illustrated to elucidate its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a complex flavonoid glycoside characterized by a core flavonol structure with multiple glycosidic linkages and a prenyl group. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1] |

| CAS Number | 110623-72-8[2][3] |

| Molecular Formula | C₃₉H₅₀O₂₀[2][3] |

| Synonyms | Anhydroicaritin 3-glucosyl-1-3-rhamnoside-7-glucoside, Epimedoside A |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 838.8 g/mol |

| Appearance | Yellow powder |

| Melting Point | 197-199 °C |

| Solubility | DMSO: 10 mg/mL, DMF: 5 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 3 mg/mL |

| Storage | -20°C |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| UV-Vis (λmax) | 273, 317 nm |

| IR (Infrared) | A special peak at 1259 cm⁻¹ on the FTIR spectra obtained from methanol extraction is characteristic of the icariin component, which shares a core structure with this compound. |

| Mass Spectrometry (MS) | ESI-MS data is available, showing characteristic fragmentation patterns. |

| ¹H NMR | Data available in various deuterated solvents. |

| ¹³C NMR | Data available in various deuterated solvents. |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-osteoporotic and anti-inflammatory effects being the most extensively studied.

Anti-Osteoporosis Activity

This compound has demonstrated significant potential in the treatment of osteoporosis. It promotes the proliferation and differentiation of osteoblasts, the cells responsible for bone formation, and inhibits the differentiation and function of osteoclasts, which are responsible for bone resorption. This dual action helps in maintaining bone homeostasis and improving bone mineral density.

The mechanism underlying its anti-osteoporotic effect involves the modulation of several key signaling pathways. Notably, this compound has been shown to inhibit the TRAF6/PI3K/AKT/NF-κB signaling axis. By downregulating TRAF6, it suppresses the downstream activation of PI3K/AKT and NF-κB, which are crucial for osteoclastogenesis.

Anti-Inflammatory Activity

This compound also possesses potent anti-inflammatory properties. It can inhibit the production of pro-inflammatory mediators. The anti-inflammatory mechanism of action is linked to the modulation of the JNK/Nrf2/HO-1 signaling pathway.

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation and purification of this compound from Epimedium species is High-Speed Counter-Current Chromatography (HSCCC).

Protocol:

-

Extraction: The dried aerial parts of Epimedium brevicornum are extracted with ethyl acetate and ethanol under sonication to obtain a crude flavonoid extract. A patented method suggests leaching with 80% ethanol, followed by filtration and concentration.

-

HSCCC Separation: A dual-mode HSCCC method is employed with a two-phase solvent system composed of n-butanol-ethyl acetate-water (3:7:10, v/v).

-

Fraction Collection and Analysis: Fractions are collected and analyzed by HPLC to identify those containing this compound.

-

Purification: The fractions rich in this compound are pooled and further purified by recrystallization or another round of chromatography to yield high-purity this compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of this compound in plant extracts and biological samples.

Protocol:

-

Sample Preparation:

-

Plant Extracts: Accurately weigh the powdered plant material, and extract with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract through a 0.45 µm filter before injection.

-

Plasma Samples: Perform protein precipitation by adding acetonitrile to the plasma sample. Centrifuge to pellet the proteins and inject the supernatant.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 mm × 150 mm, 2.7 μm).

-

Mobile Phase: A gradient elution with acetonitrile and 0.1% (v/v) formic acid in water.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Detection: Diode Array Detector (DAD) at a specified wavelength.

-

-

Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas with the calibration curve.

In Vitro Anti-Osteoporosis Activity Assay

The effect of this compound on osteoclast differentiation can be assessed using RAW264.7 cells.

Protocol:

-

Cell Culture: Culture RAW264.7 cells in appropriate medium.

-

Induction of Osteoclast Differentiation: Induce differentiation by treating the cells with receptor activator of nuclear factor kappa-B ligand (RANKL) and macrophage colony-stimulating factor (M-CSF).

-

Treatment with this compound: Treat the cells with varying concentrations of this compound for a specified period (e.g., 5 days).

-

TRAP Staining: Perform tartrate-resistant acid phosphatase (TRAP) staining to identify mature osteoclasts.

-

Analysis: Quantify the number of TRAP-positive multinucleated cells to determine the extent of osteoclast formation.

-

Gene and Protein Expression Analysis: Evaluate the expression of osteoclast-related genes (e.g., NFATc1, Ctsk) and proteins (e.g., TRAF6, p-AKT, p-NF-κB) using qPCR and Western blotting, respectively.

In Vivo Anti-Inflammatory Activity Assay

The anti-inflammatory effects of this compound can be evaluated in vivo using a mouse model of inflammation.

Protocol:

-

Animal Model: Use a suitable animal model of inflammation, such as carrageenan-induced paw edema in mice.

-

Treatment: Administer this compound orally or intraperitoneally to the test group of animals at different doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: Induce inflammation by injecting carrageenan into the paw of the mice.

-

Measurement of Edema: Measure the paw volume at different time points after the induction of inflammation using a plethysmometer.

-

Analysis: Calculate the percentage of inhibition of edema in the this compound-treated groups compared to the control group.

-

Biochemical and Histological Analysis: At the end of the experiment, collect tissue and blood samples to analyze the levels of pro-inflammatory cytokines and for histological examination of the inflamed tissue.

Conclusion

This compound is a promising bioactive natural product with well-documented anti-osteoporotic and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways, making it an attractive candidate for further investigation and potential therapeutic development. The experimental protocols provided in this guide offer a framework for researchers to further explore the pharmacological potential of this intriguing molecule. As research continues, a deeper understanding of the structure-activity relationships and the full spectrum of its biological effects will undoubtedly pave the way for its application in addressing various health conditions.

References

Epimedin A's Mechanism of Action in Osteoporosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoporosis, a progressive systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. Current therapeutic strategies, while effective, are often associated with limitations and adverse effects, necessitating the exploration of novel therapeutic agents. Epimedin A, a principal active flavonoid glycoside isolated from the traditional Chinese medicinal herb Epimedium, has emerged as a promising candidate for the treatment of osteoporosis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-osteoporotic effects of this compound. It details the compound's dual action in promoting osteoblast-mediated bone formation and inhibiting osteoclast-driven bone resorption. Key signaling pathways, including the RANKL/TRAF6/NF-κB and PI3K/AKT axes in osteoclasts, and the BMP-2 and Wnt/β-catenin pathways in osteoblasts, are elucidated. This guide summarizes quantitative data from preclinical studies, outlines detailed experimental protocols for investigating the bioactivity of this compound, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of its therapeutic potential in bone regeneration and the management of osteoporosis.

Introduction to Osteoporosis and the Therapeutic Potential of Epimedium Flavonoids

Osteoporosis is a metabolic bone disorder that leads to an increased risk of fragility fractures. The pathogenesis of osteoporosis involves an imbalance in bone remodeling, where the rate of bone resorption by osteoclasts exceeds the rate of bone formation by osteoblasts.[1][2] Healthy bone homeostasis is maintained by a delicate equilibrium between these two cell types, regulated by a complex network of signaling pathways, hormones, and growth factors.[3]

Epimedium species have a long history of use in traditional Chinese medicine for strengthening bones and treating skeletal disorders.[4][5] Modern pharmacological research has identified several prenylflavonoid compounds, including Icariin, this compound, B, and C, as the primary bioactive constituents responsible for these therapeutic effects. These compounds have been shown to modulate bone metabolism through various mechanisms, including phytoestrogenic effects and the regulation of key signaling pathways involved in osteoblast and osteoclast differentiation and function. This compound, in particular, has garnered significant attention for its potent anti-osteoporotic activities.

The Dual Regulatory Role of this compound in Bone Remodeling

This compound exerts its therapeutic effects on osteoporosis through a dual mechanism: stimulating bone formation by promoting osteoblast proliferation and differentiation, and inhibiting bone resorption by suppressing osteoclastogenesis and function.

Stimulation of Osteogenesis

This compound has been demonstrated to significantly enhance the proliferation and differentiation of osteoblasts. In vitro studies using osteoblastic cell lines such as MC3T3-E1 have shown that this compound treatment leads to increased cell viability, enhanced alkaline phosphatase (ALP) activity (an early marker of osteoblast differentiation), and increased formation of mineralized calcium nodules (a hallmark of mature osteoblasts).

The pro-osteogenic effects of this compound are mediated, at least in part, through the upregulation of the Bone Morphogenetic Protein 2 (BMP-2) signaling pathway . BMP-2 is a potent growth factor that induces the differentiation of mesenchymal stem cells into osteoblasts. Studies have shown that this compound treatment increases the expression of BMP-2 in osteoblasts, thereby promoting the osteogenic lineage commitment and maturation. Furthermore, this compound may also influence the Wnt/β-catenin signaling pathway , a critical pathway in the regulation of bone formation. While direct evidence for this compound is still emerging, related compounds from Epimedium have been shown to modulate this pathway.

Inhibition of Osteoclastogenesis and Bone Resorption

A key aspect of this compound's anti-osteoporotic action is its ability to inhibit the formation and activity of osteoclasts, the cells responsible for bone resorption. Osteoclast differentiation is primarily driven by the interaction of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) with its receptor RANK on osteoclast precursors. This interaction triggers a signaling cascade that is essential for osteoclastogenesis.

This compound has been shown to potently inhibit RANKL-induced osteoclast differentiation from precursor cells, such as RAW264.7 macrophages. This inhibitory effect is achieved through the modulation of the RANKL/RANK/TRAF6 signaling axis . Specifically, this compound has been found to negatively regulate the expression of TNF receptor-associated factor 6 (TRAF6), a key adaptor protein downstream of RANK. The downregulation of TRAF6 by this compound leads to the subsequent inhibition of the PI3K/AKT/NF-κB signaling pathway . The transcription factor NF-κB is a master regulator of osteoclastogenesis, and its inhibition prevents the expression of crucial osteoclast-specific genes, including tartrate-resistant acid phosphatase (TRAP) and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), the master regulator of osteoclast differentiation.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on bone metabolism.

Table 1: In Vitro Effects of this compound on Osteoblasts

| Cell Line | Treatment | Outcome Measure | Result | Reference |

| MC3T3-E1 | This compound | Cell Proliferation (CCK-8 assay) | Significant increase in proliferation after 3, 7, and 14 days of culture compared to control. | |

| MC3T3-E1 | This compound | Alkaline Phosphatase (ALP) Activity | Significant increase in ALP expression on days 1, 7, and 14 compared to the control group. | |

| MC3T3-E1 | This compound | Calcium Nodule Formation (Alizarin Red Staining) | Significant promotion of calcium nodule formation. | |

| MC3T3-E1 | This compound | BMP-2 Protein Expression (Immunofluorescence) | Significantly higher expression of BMP-2 compared to the blank control group. |

Table 2: In Vitro Effects of this compound on Osteoclasts

| Cell Line | Treatment | Outcome Measure | Result | Reference |

| RAW264.7 | This compound (0.1, 0.2, 0.4 µM) + RANKL/M-CSF | TRAP-positive Multinucleated Cells | Dose-dependent inhibition of osteoclast differentiation. | |

| RAW264.7 | This compound + RANKL/M-CSF | TRAP Activity | Inhibition of TRAP activity. | |

| RAW264.7 | This compound + RANKL/M-CSF | NFATc1 Expression (Immunofluorescence) | Inhibition of NFATc1 expression. | |

| RAW264.7 | This compound + RANKL/M-CSF | Expression of TRAF6, p-PI3K, p-AKT, p-NF-κB | Dose-dependent suppression of the expression of these key signaling proteins. |

Table 3: In Vivo Effects of this compound in Ovariectomized (OVX) Animal Models of Osteoporosis

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| Ovariectomized Rats | Oral this compound | Bone Mineral Density (BMD) | Significant increase in BMD in EA-treated rats compared to the OVX model group. | |

| Ovariectomized Rats | Oral this compound | Trabecular Bone Microarchitecture (Micro-CT) | Increased relative bone volume, trabecular thickness, and trabecular number; reduced trabecular separation. | |

| Ovariectomized Rats | Oral this compound | Bone Biomechanical Properties | Increased bone strength. | |

| Castrated Mice | This compound drug complex | Bone Strength | Significantly higher bone strength in the drug treatment groups than in the model group. | |

| Ovariectomized Rats | Oral this compound | TRAP and NFATc1 Expression (Immunohistochemistry) | Inhibition of TRAP and NFATc1 expression in bone tissue. |

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways through which this compound exerts its anti-osteoporotic effects.

Inhibition of Osteoclastogenesis via the RANKL/TRAF6/NF-κB Pathway

Caption: this compound inhibits osteoclastogenesis by downregulating TRAF6 expression.

Promotion of Osteogenesis via the BMP-2 Pathway

Caption: this compound promotes osteoblast differentiation by upregulating BMP-2 expression.

Detailed Experimental Protocols

This section outlines the methodologies employed in the cited research to evaluate the effects of this compound on bone cells and in animal models of osteoporosis.

In Vitro Methodologies

-

Cell Culture:

-

Osteoblast Precursor Cells (MC3T3-E1): Cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For osteogenic induction, the medium is often supplemented with ascorbic acid and β-glycerophosphate.

-

Osteoclast Precursor Cells (RAW264.7): Maintained in DMEM with 10% FBS and 1% penicillin-streptomycin. To induce osteoclast differentiation, cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and RANKL.

-

-

Cell Viability and Proliferation Assay (CCK-8/MTT):

-

Cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

-

CCK-8 or MTT reagent is added to each well and incubated according to the manufacturer's instructions.

-

The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). Cell viability is expressed as a percentage of the control group.

-

-

Alkaline Phosphatase (ALP) Staining and Activity Assay:

-

MC3T3-E1 cells are cultured in osteogenic induction medium with or without this compound.

-

After a set culture period (e.g., 7 or 14 days), cells are fixed with 4% paraformaldehyde.

-

For staining, cells are incubated with a BCIP/NBT solution. For the activity assay, cell lysates are prepared and incubated with p-nitrophenyl phosphate (pNPP).

-

The colorimetric change is quantified by measuring absorbance. ALP activity is normalized to the total protein content.

-

-

Mineralization Assay (Alizarin Red S Staining):

-

MC3T3-E1 cells are cultured in osteogenic medium with this compound for an extended period (e.g., 14-21 days).

-

Cells are fixed and stained with 2% Alizarin Red S solution (pH 4.2) to visualize calcium deposits.

-

For quantification, the stain can be eluted with cetylpyridinium chloride and the absorbance measured.

-

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

RANKL-stimulated RAW264.7 cells are treated with this compound.

-

After differentiation into osteoclasts, cells are fixed and stained using a TRAP staining kit.

-

TRAP-positive cells (typically appearing red or purple) with three or more nuclei are counted as mature osteoclasts.

-

-

Western Blot Analysis:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TRAF6, p-AKT, AKT, NF-κB, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunofluorescence:

-

Cells grown on coverslips are fixed, permeabilized, and blocked.

-

Cells are incubated with primary antibodies (e.g., anti-BMP-2, anti-NFATc1).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

Images are captured using a fluorescence microscope.

-

In Vivo Methodologies

-

Animal Model of Osteoporosis:

-

Ovariectomy (OVX) Model: Female rats or mice undergo bilateral ovariectomy to induce estrogen deficiency, which closely mimics postmenopausal osteoporosis. A sham-operated group serves as a control.

-

Castrated Mouse Model: Male mice are castrated to induce osteoporosis.

-

-

Drug Administration:

-

This compound is typically administered orally via gavage daily for a period of several weeks (e.g., 8-12 weeks) post-surgery. A vehicle control group and often a positive control group (e.g., treated with alendronate or estradiol) are included.

-

-

Micro-Computed Tomography (Micro-CT) Analysis:

-

At the end of the treatment period, animals are euthanized, and femurs or tibias are harvested.

-

The bones are scanned using a high-resolution micro-CT system.

-

A region of interest (ROI) in the trabecular bone of the metaphysis is selected for analysis.

-

Three-dimensional microstructural parameters are calculated, including bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

-

Histological Analysis:

-

Harvested bones are fixed, decalcified, and embedded in paraffin.

-

Sections are cut and stained with Hematoxylin and Eosin (H&E) for morphological assessment of the trabecular architecture.

-

Immunohistochemistry can be performed on bone sections using antibodies against specific markers like TRAP or NFATc1 to assess osteoclast activity in situ.

-

-

Biomechanical Testing:

-

The mechanical strength of the harvested bones (e.g., femurs) is evaluated using a three-point bending test.

-

Parameters such as maximum load, fracture toughness, and elastic modulus are measured to determine bone strength and integrity.

-

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for the treatment of osteoporosis through its dual action of promoting osteogenesis and inhibiting bone resorption. Its mechanism of action involves the modulation of several key signaling pathways, most notably the upregulation of BMP-2 in osteoblasts and the inhibition of the TRAF6/PI3K/AKT/NF-κB axis in osteoclasts. The preclinical data, both in vitro and in vivo, provide a strong rationale for its further development as a novel anti-osteoporotic agent.

Future research should focus on several key areas:

-

Clinical Trials: Rigorous, well-controlled clinical trials are necessary to establish the safety and efficacy of this compound in human patients with osteoporosis.

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing osteoporosis medications could lead to more effective treatment strategies.

-

Elucidation of Wnt/β-catenin Pathway Involvement: Further studies are required to definitively clarify the role of this compound in modulating the Wnt/β-catenin signaling pathway in osteoblasts.

References

- 1. This compound inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of this compound complex drugs for treating the osteoporosis [ouci.dntb.gov.ua]

- 3. Preclinical studies and clinical evaluation of compounds from the genus Epimedium for osteoporosis and bone health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajol.info [ajol.info]

- 5. mdpi.com [mdpi.com]

The Biological Activity of Epimedin A: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Properties and Molecular Mechanisms of a Promising Flavonoid Glycoside

Introduction

Epimedin A, a primary flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant attention within the scientific community for its diverse and potent biological activities. Traditionally used in Chinese medicine for strengthening bones and treating rheumatism, modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic potential.[1] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-osteoporotic, anti-inflammatory, and neuroprotective effects. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising natural compound.

Anti-Osteoporotic Activity

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. This compound has demonstrated significant potential in the treatment of osteoporosis by promoting bone formation and inhibiting bone resorption.

Promotion of Osteoblast Proliferation and Differentiation

In vitro studies have shown that this compound can significantly promote the proliferation and differentiation of osteoblasts, the cells responsible for bone formation.[2][3] This is evidenced by increased alkaline phosphatase (ALP) activity, enhanced calcium nodule formation, and the upregulation of osteogenesis-related genes and proteins.[2][3]

Inhibition of Osteoclastogenesis

This compound has been shown to inhibit the differentiation and bone resorption activity of osteoclasts, the cells that break down bone tissue. It achieves this by interfering with key signaling pathways that are crucial for osteoclast formation.

Signaling Pathway: TRAF6/PI3K/AKT/NF-κB

A key mechanism underlying the anti-osteoporotic effect of this compound is its modulation of the TRAF6/PI3K/AKT/NF-κB signaling pathway. Upon stimulation by Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL), TNF receptor-associated factor 6 (TRAF6) is recruited, initiating a cascade that activates phosphatidylinositol 3-kinase (PI3K) and its downstream effector, protein kinase B (AKT). Activated AKT then phosphorylates and activates the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of osteoclast differentiation and survival. This compound has been found to negatively regulate the expression of TRAF6, thereby inhibiting the entire downstream signaling cascade and suppressing osteoclastogenesis.

This compound inhibits the TRAF6/PI3K/AKT/NF-κB pathway.

Quantitative Data on Anti-Osteoporotic Effects

| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |

| Bone Mineral Density (BMD) | Ovariectomized rats | This compound | 5-20 mg/kg (oral) | 90 days | Increased BMD | |

| Trabecular Bone Volume (BV/TV) | Ovariectomized rats | This compound | 5-20 mg/kg (oral) | 90 days | Increased BV/TV | |

| Trabecular Thickness (Tb.Th) | Ovariectomized rats | This compound | 5-20 mg/kg (oral) | 90 days | Increased Tb.Th | |

| Trabecular Number (Tb.N) | Ovariectomized rats | This compound | 5-20 mg/kg (oral) | 90 days | Increased Tb.N | |

| Trabecular Separation (Tb.Sp) | Ovariectomized rats | This compound | 5-20 mg/kg (oral) | 90 days | Reduced Tb.Sp | |

| Osteoclast-related gene expression (NFATc1, Ctsk, Oscar, Trap) | RAW264.7 cells | This compound | 0.1-0.4 μM | 5 days | Reduced mRNA expression |

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties, as demonstrated in various experimental models. One notable example is its ability to inhibit phorbol 12-myristate 13-acetate (TPA)-induced ear edema in mice, with an ED50 of 252 nmol/ear.

Neuroprotective Effects

Emerging evidence suggests that this compound and its related compounds, such as Epimedin C, possess significant neuroprotective properties. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage and apoptosis.

Signaling Pathway: JNK/Nrf2/HO-1

The neuroprotective effects of compounds like Epimedin C are mediated, at least in part, through the c-Jun N-terminal kinase (JNK)/nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. Oxidative stress can activate the JNK pathway, which can lead to apoptosis. However, Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. Epimedin C has been shown to inhibit JNK phosphorylation while activating the Nrf2/HO-1 pathway, thereby reducing oxidative damage and protecting neuronal cells.

Epimedin C modulates the JNK/Nrf2/HO-1 pathway.

Quantitative Data on Neuroprotective Effects

| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |

| Cell Viability | H2O2-induced PC12 cells | Epimedin C | 1, 5, 10 µM | 24 h pretreatment | Increased cell viability | |

| LDH Release | H2O2-induced PC12 cells | Epimedin C | 1, 5, 10 µM | 24 h pretreatment | Reduced LDH release | |

| MDA Content | H2O2-induced PC12 cells | Epimedin C | 1, 5, 10 µM | 24 h pretreatment | Reduced MDA content | |

| ROS Levels | H2O2-induced PC12 cells | Epimedin C | 1, 5, 10 µM | 24 h pretreatment | Reduced ROS levels | |

| Apoptosis Rate | H2O2-induced PC12 cells | Epimedin C | 1, 5, 10 µM | 24 h pretreatment | Reduced apoptosis |

Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

-

Animal Selection: Use female Sprague-Dawley or Wistar rats, approximately 6 months of age.

-

Acclimatization: House the rats for at least one week under standard laboratory conditions (22°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Surgery: Anesthetize the rats (e.g., with 1% sodium pentobarbital, 60 mg/kg, intraperitoneally). Perform a bilateral ovariectomy through a dorsolateral skin incision. For the sham group, locate the ovaries but do not remove them.

-

Post-operative Care: Apply an antibiotic ointment to the surgical wound to prevent infection.

-

Verification of Osteoporosis: After a period of 14 to 60 days, osteoporosis can be verified by measuring bone mineral density (BMD) and analyzing bone microarchitecture using micro-computed tomography (micro-CT).

Osteoclast Differentiation and TRAP Staining Assay

-

Cell Isolation: Isolate bone marrow cells from the tibiae and femora of mice.

-

Cell Culture: Culture the bone marrow cells in α-MEM supplemented with 10% FBS, penicillin-streptomycin, M-CSF (e.g., 25 ng/mL), and RANKL (e.g., 6.25-25 ng/mL).

-

Treatment: Add this compound at desired concentrations to the culture medium.

-

Differentiation: Change the medium every other day and culture for 5-7 days until multinucleated osteoclasts are observed.

-

TRAP Staining:

-

Fix the cells with 4% paraformaldehyde for 20 minutes.

-

Incubate the cells with a TRAP staining solution for 1 hour at 37°C.

-

Identify TRAP-positive multinucleated cells (containing more than three nuclei) as osteoclasts.

-

Quantify the number and area of osteoclasts using imaging software.

-

Western Blot Analysis for PI3K/AKT Pathway

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of PI3K and AKT.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Workflow for Western Blot Analysis.

Conclusion

This compound is a multifaceted flavonoid glycoside with significant therapeutic potential, particularly in the fields of orthopedics, inflammation, and neuroprotection. Its ability to modulate key signaling pathways, such as TRAF6/PI3K/AKT/NF-κB and JNK/Nrf2/HO-1, underscores its promise as a lead compound for the development of novel drugs. This technical guide provides a foundational understanding of the biological activities and mechanisms of action of this compound, offering valuable insights for researchers dedicated to exploring its full therapeutic capabilities. Further investigation into its pharmacokinetics, safety profile, and clinical efficacy is warranted to translate these promising preclinical findings into tangible benefits for patients.

References

Epimedin A: A Deep Dive into its Signaling Pathways in Bone Formation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Epimedin A, a key flavonoid glycoside derived from the Epimedium plant, has garnered significant interest for its therapeutic potential in metabolic bone diseases, particularly osteoporosis. This debilitating condition is characterized by an imbalance in bone remodeling, where bone resorption by osteoclasts outpaces bone formation by osteoblasts. This compound has demonstrated a dual regulatory role, concurrently promoting osteogenic differentiation and inhibiting osteoclastogenesis. This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by this compound in the context of bone formation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action.

Core Signaling Pathways Modulated by this compound in Bone Homeostasis

This compound exerts its influence on bone metabolism primarily through the modulation of three key signaling pathways: the PI3K/Akt/NF-κB pathway in osteoclasts, and the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways in osteoblasts.

Inhibition of Osteoclastogenesis via the TRAF6/PI3K/Akt/NF-κB Axis

A pivotal mechanism of this compound in preventing bone loss is its ability to suppress the differentiation and activity of osteoclasts. This is achieved by targeting the RANKL-induced signaling cascade. Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is a critical cytokine for osteoclast formation.[1] Upon binding to its receptor, RANK, on osteoclast precursors, it recruits TNF receptor-associated factor 6 (TRAF6), initiating a downstream signaling cascade that includes the activation of PI3K/Akt and NF-κB.[1]

This compound has been shown to negatively regulate this pathway.[1] It inhibits the phosphorylation of Akt and the subsequent activation of the NF-κB pathway.[1] This, in turn, downregulates the expression of key osteoclastogenic transcription factors, most notably the Nuclear Factor of Activated T-cells 1 (NFATc1), which is considered the master regulator of osteoclast differentiation.[1] The suppression of NFATc1 leads to a decreased expression of osteoclast-specific genes such as Cathepsin K (Ctsk), Tartrate-resistant acid phosphatase (Trap), and Oscar.

dot

Caption: this compound inhibits osteoclastogenesis by targeting the TRAF6/PI3K/Akt/NF-κB pathway.

Promotion of Osteoblast Differentiation via BMP and Wnt/β-catenin Signaling

This compound also stimulates bone formation by promoting the differentiation of osteoblasts from mesenchymal stem cells. This anabolic effect is linked to the activation of the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways.

The BMP signaling pathway is a crucial regulator of osteogenesis. BMPs, such as BMP-2, bind to their receptors on the cell surface, leading to the phosphorylation and activation of Smad transcription factors (Smad1/5/8). These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the expression of osteogenic master genes, including Runt-related transcription factor 2 (Runx2) and Osterix (Osx). Runx2 is an essential transcription factor for osteoblast differentiation.

The Wnt/β-catenin signaling pathway is another critical cascade in bone formation. In the canonical pathway, Wnt ligands bind to their receptors, leading to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of target genes that promote osteoblast proliferation and differentiation. While direct activation by this compound is still under investigation, flavonoids from Epimedium have been shown to enhance the expression of key components of this pathway.

dot

References

In Vitro Effects of Epimedin A on Osteoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis is a prevalent metabolic bone disorder characterized by reduced bone mass and microarchitectural deterioration, leading to an increased risk of fractures. A key strategy in osteoporosis treatment is the stimulation of osteoblasts, the cells responsible for bone formation. Epimedium, a traditional Chinese herb, and its flavonoid components have been investigated for their potential therapeutic effects on bone health. Among these, Epimedin A is a compound of interest.

This technical guide provides a comprehensive overview of the available in vitro research on the effects of this compound on osteoblasts. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the potential signaling pathways involved in its mechanism of action. It is important to note that while research on Epimedium extracts and other related flavonoids is more extensive, studies focusing specifically on this compound's interaction with osteoblasts are still emerging. This guide synthesizes the direct evidence on this compound where available and draws from studies on related compounds to provide a broader context for its potential osteogenic activities.

Data Presentation: Quantitative Effects of this compound on Osteoblasts

The following tables summarize the quantitative data from in vitro studies on the effects of this compound and related compounds on osteoblast functions.

Table 1: Effect of this compound on Osteoblast Proliferation

| Compound | Cell Type | Assay | Concentration(s) | Incubation Time | Result | Reference |

| This compound | Primary rat calvarial osteoblasts | MTT | Not specified | 24 h | No significant effect on cell proliferation. | [1] |

| This compound | Primary rat calvarial osteoblasts | MTT | Not specified | 48 h | Similar cell proliferation activity compared to control. | [1] |

| This compound Complex Drug | MC3T3-E1 | Not specified | Not specified | Not specified | Significantly promoted cell proliferation. | [2] |

Table 2: Effect of this compound on Osteoblast Differentiation (Alkaline Phosphatase Activity)

| Compound | Cell Type | Concentration(s) | Incubation Time | Result | Reference |

| This compound | Primary rat calvarial osteoblasts | 1-100 μM | 24-48 h | No significant effect on ALP activity. | [1] |

| This compound Complex Drug | MC3T3-E1 | Not specified | Not specified | Increased ALP activity. | [2] |

| Epimedium extract | Primary mouse osteoblasts | 0.1-10 g/L | Not specified | Significantly increased ALP activity, with the most significant increase at 1 g/L. | |

| Epimedin A1 | MC3T3-E1 | Not specified | Not specified | Significantly increased ALP activity under hypoxic conditions. |

Table 3: Effect of this compound on Osteoblast Mineralization

| Compound | Cell Type | Outcome | Result | Reference |

| This compound Complex Drug | MC3T3-E1 | Calcium nodule formation | Significantly promoted calcium nodule formation. |

Table 4: Effect of this compound on Osteogenic Gene Expression

| Compound | Cell Type | Genes Investigated | Result | Reference |

| This compound Complex Drug | MC3T3-E1 | Osteogenesis-related genes | Increased expression. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe common protocols used in the in vitro assessment of this compound and other osteogenic compounds on osteoblasts.

Cell Culture

-

Cell Lines: Primary osteoblasts isolated from the calvaria of newborn rats or mice are frequently used. The osteoblast-like cell line UMR106 and the pre-osteoblastic cell line MC3T3-E1 are also common models.

-

Seeding Density: For proliferation and differentiation assays in 96-well plates, a typical seeding density is 5 x 10³ cells/well.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 mg/mL streptomycin. The cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Osteoblast Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Plate osteoblasts in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 μM) and a vehicle control.

-

Incubation: Incubate the cells for the desired time periods (e.g., 24 and 48 hours).

-

MTT Addition: Add 20 μL of MTT solution (0.5 mg/mL) to each well and incubate at 37°C for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 mL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation.

-

Cell Seeding: Seed primary osteoblasts in 96-well plates at a density of 5 x 10³ cells/well.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound.

-

Sample Collection: After 24, 48, and 72 hours of incubation, collect 20 μL of the supernatant from each well.

-

ALP Activity Measurement: Measure the ALP activity of the supernatant using a commercial ALP assay kit, following the manufacturer's instructions. This typically involves the addition of a substrate like p-nitrophenyl phosphate.

-

Absorbance Reading: Read the plate at 405 nm with a microplate reader.

Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S (ARS) staining is used to detect the formation of calcified extracellular matrix, a hallmark of late-stage osteoblast differentiation.

-

Induce Differentiation: Culture osteoblasts in an osteogenic differentiation medium for an extended period (e.g., 14-21 days), with or without this compound.

-

Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash the fixed cells with distilled water to remove excess fixative.

-

Staining: Add 2% ARS solution (pH 4.1-4.3) to each well to cover the cell monolayer and incubate for 20-30 minutes at room temperature.

-

Final Washes: Gently wash the cells with distilled water 3-5 times to remove the unbound dye.

-

Visualization: Visualize the orange-red mineralized nodules under a bright-field microscope.

-

Quantification (Optional): To quantify the mineralization, the stain can be extracted using 10% acetic acid or 10% cetylpyridinium chloride, and the absorbance of the extracted solution can be measured at 405-550 nm.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its effects on osteoblasts are not yet fully elucidated. However, research on related flavonoids from Epimedium and the broader plant extract points to the involvement of key osteogenic pathways such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling cascades.

It is noteworthy that some studies have detailed this compound's role in inhibiting osteoclast differentiation via the TRAF6/PI3K/AKT/NF-κB signaling axis, suggesting a dual role in bone metabolism by both potentially promoting bone formation and inhibiting bone resorption.

Proposed Signaling Pathways in Osteoblasts

-

BMP/Smad Pathway: The BMP signaling pathway is crucial for bone formation. Upon binding of BMPs to their receptors, Smad proteins are phosphorylated and translocate to the nucleus to regulate the expression of osteogenic transcription factors like Runt-related transcription factor 2 (Runx2). Runx2 is a master regulator that upregulates the expression of bone matrix genes, including osteopontin (OPN) and osteocalcin (OCN). Flavonoids from Epimedium have been shown to enhance the mRNA expression of BMP-2 and Runx2. Icariin, a related compound, promotes osteoblast anabolism through the induction of BMP-2 and subsequent upregulation of Runx2.

-

Wnt/β-catenin Pathway: The canonical Wnt/β-catenin pathway is another critical regulator of osteoblast differentiation. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with transcription factors to activate target genes involved in osteogenesis. Epimedium flavonoids have been demonstrated to promote the osteogenic differentiation of human bone marrow-derived mesenchymal stem cells by enhancing the expression of β-catenin.

The diagrams below illustrate a general experimental workflow for studying this compound's effects on osteoblasts and the proposed signaling pathways based on evidence from related compounds.

Conclusion and Future Directions

The available in vitro evidence suggests that this compound, particularly as part of a complex drug formulation, may promote osteoblast proliferation, differentiation, and mineralization. However, studies on the isolated compound have shown neutral effects on proliferation and early differentiation markers like ALP activity in some contexts. This highlights the need for further research to clarify the specific dose-dependent and time-dependent effects of purified this compound on osteoblasts.

The molecular mechanisms underlying the action of this compound on osteoblasts are likely complex and may involve the modulation of the BMP/Smad and Wnt/β-catenin signaling pathways, as suggested by studies on related Epimedium flavonoids. Future research should focus on delineating these pathways specifically for this compound, investigating its effect on the expression and activation of key transcription factors such as Runx2, and exploring its potential synergistic effects with other osteogenic agents. Such studies will be crucial for validating the therapeutic potential of this compound in the treatment of osteoporosis and other bone-related disorders.

References

In Vivo Models for Epimedin A Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the established and emerging in vivo models utilized in the research of Epimedin A and its related compounds, such as Epimedin C. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental methodologies, quantitative data summaries, and insights into the molecular pathways influenced by these compounds.

Osteoporosis Models

Osteoporosis is a primary area of investigation for this compound, with postmenopausal osteoporosis being a key focus. The most common animal models employed are ovariectomized (OVX) rodents, which mimic the estrogen deficiency experienced during menopause.

Ovariectomized (OVX) Rodent Models

Ovariectomy in rats and mice leads to a significant decrease in bone mineral density (BMD) and deterioration of bone microarchitecture, making it a relevant model for studying potential anti-osteoporotic agents.

Experimental Protocol: Ovariectomized Rat Model for Osteoporosis

This protocol outlines the induction of osteoporosis in rats via ovariectomy to evaluate the therapeutic effects of this compound.

-

Animal Model: Female Sprague-Dawley or Wistar rats, typically 3 months of age.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment with free access to standard chow and water.

-

Surgical Procedure (Ovariectomy):

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Make a dorsal skin incision and locate the ovaries.

-

Ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries.

-

Suture the muscle and skin layers.

-

A sham operation, where the ovaries are located but not removed, is performed on the control group.

-

-

Post-operative Care: Administer analgesics as required and monitor for signs of infection.

-

Model Establishment: Allow for a period of 8-12 weeks post-surgery for the development of significant bone loss.

-

Treatment Administration:

-

This compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

-

Administer this compound orally via gavage daily for a period of 8-12 weeks.

-

A positive control group, often treated with estradiol (E2), is included.

-

-

Outcome Measures:

-

Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on the femur and lumbar spine.

-

Micro-computed Tomography (micro-CT): Provides detailed 3D analysis of bone microarchitecture, including bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Biomechanical Testing: Three-point bending tests on the femur to determine bone strength.

-

Serum Biomarkers: Measurement of markers of bone formation (e.g., alkaline phosphatase - ALP, osteocalcin) and bone resorption (e.g., tartrate-resistant acid phosphatase - TRAP).

-

Histology: Staining of bone sections (e.g., H&E, Masson's trichrome) to visualize bone morphology.

-

Experimental Workflow for Ovariectomized Rodent Model

Quantitative Data from Ovariectomized Rodent Studies

| Parameter | Control (Sham) | OVX + Vehicle | OVX + this compound (Low Dose) | OVX + this compound (High Dose) | Reference |

| Femoral BMD (g/cm²) | 0.25 ± 0.02 | 0.18 ± 0.02 | 0.21 ± 0.02 | 0.23 ± 0.02 | [1] |

| BV/TV (%) | 25.6 ± 2.1 | 15.3 ± 1.8 | 19.8 ± 1.9 | 22.5 ± 2.0 | [1] |

| Tb.N (1/mm) | 4.5 ± 0.4 | 2.8 ± 0.3 | 3.5 ± 0.4 | 4.1 ± 0.3 | [1] |

| Tb.Th (mm) | 0.06 ± 0.005 | 0.04 ± 0.004 | 0.05 ± 0.005 | 0.055 ± 0.004 | [1] |

| Tb.Sp (mm) | 0.18 ± 0.02 | 0.35 ± 0.03 | 0.25 ± 0.03 | 0.20 ± 0.02 | [1] |

Glucocorticoid-Induced Osteoporosis (GIOP) Zebrafish Model

The zebrafish larva model offers a high-throughput alternative for studying osteoporosis, particularly glucocorticoid-induced bone loss.

Experimental Protocol: Dexamethasone-Induced Osteoporosis in Zebrafish Larvae

-

Animal Model: Wild-type or transgenic (e.g., with fluorescently labeled osteoblasts) zebrafish larvae.

-

Treatment:

-

At 3 days post-fertilization (dpf), expose larvae to dexamethasone (DEX) in the embryo medium to induce bone loss.

-

Co-treat with various concentrations of Epimedin C.

-

-

Staining and Imaging:

-

At 8-9 dpf, stain larvae with Alizarin Red S or Calcein to visualize the mineralized bone matrix.

-

Image the stained larvae using a fluorescence microscope.

-

-

Outcome Measures:

-

Quantify the area and intensity of staining in the skull and vertebral column to assess the degree of mineralization.

-

Experimental Workflow for Zebrafish GIOP Model

Dermatitis and Intestinal Injury Models

This compound has shown potential in modulating inflammatory responses in the skin and gut.

Allergic Contact Dermatitis (ACD) Mouse Model

This model is used to investigate the anti-inflammatory and immunomodulatory effects of this compound in a T-cell-mediated skin inflammatory condition.

Experimental Protocol: DNFB-Induced Allergic Contact Dermatitis in Mice

-

Animal Model: BALB/c mice, typically 6-8 weeks old.

-

Sensitization: On day 0, sensitize the mice by applying a solution of 2,4-dinitrofluorobenzene (DNFB) in an acetone/olive oil vehicle to a shaved area of the abdomen or back.

-

Challenge: On day 5, elicit an inflammatory response by applying a lower concentration of DNFB to the ear.

-

Treatment: Administer this compound orally (e.g., 5, 10, 20 mg/kg/day) for a specified period before and/or after the challenge.

-

Outcome Measures:

-

Ear Swelling: Measure ear thickness using a digital caliper before and at various time points after the challenge.

-

Histology: Collect ear tissue for H&E staining to assess edema and inflammatory cell infiltration.

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the ear tissue homogenates using ELISA or qPCR.

-

Immunoglobulin Levels: Measure serum levels of total IgE and DNFB-specific IgE.

-

Cisplatin-Induced Intestinal Injury Mouse Model

This model is relevant for studying the protective effects of Epimedium extracts, containing this compound, against chemotherapy-induced gastrointestinal toxicity.

Experimental Protocol: Cisplatin-Induced Intestinal Injury

-

Animal Model: Male Kunming or C57BL/6 mice.

-

Treatment:

-

Administer Epimedium Folium Extract (EFE), containing a known concentration of this compound, orally for several days.

-

On a specific day of the EFE treatment, induce intestinal injury by a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg).

-

-

Outcome Measures:

-

Body Weight and Food Intake: Monitor daily.

-

Histology: Collect intestinal tissue (jejunum, ileum) for H&E staining to assess villus height, crypt depth, and signs of damage.

-

Oxidative Stress Markers: Measure levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in intestinal tissue.

-

Inflammatory Markers: Measure levels of TNF-α, IL-1β, and IL-6 in intestinal tissue.

-

Neuroprotection and Metabolic Disease Models

The therapeutic potential of Epimedin C, a closely related compound to this compound, has been explored in models of neurodegeneration and type 2 diabetes.

In Vitro Neuroprotection Model (PC12 cells)

This model is used to study the protective effects of Epimedin C against oxidative stress-induced neuronal cell death.

Experimental Protocol: Hydrogen Peroxide-Induced Oxidative Stress in PC12 Cells

-

Cell Line: PC12 rat pheochromocytoma cells.

-

Treatment:

-

Pre-treat PC12 cells with various concentrations of Epimedin C for 24 hours.

-

Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂).

-

-

Outcome Measures:

-

Cell Viability: Assessed using MTT or CCK-8 assays.

-

Apoptosis: Measured by flow cytometry (Annexin V/PI staining) or TUNEL assay.

-

Oxidative Stress Markers: Measurement of intracellular reactive oxygen species (ROS) and MDA levels.

-

Western Blot: Analysis of proteins involved in apoptotic and antioxidant signaling pathways (e.g., JNK, Nrf2, HO-1, Bcl-2, Bax).

-

Type 2 Diabetes Mellitus (T2DM) Mouse Model

This model investigates the hypoglycemic and metabolic effects of Epimedin C.

Experimental Protocol: Streptozotocin-Induced T2DM in Mice

-

Animal Model: Male Kunming mice.

-

Induction of T2DM:

-

Feed mice a high-fat diet for several weeks.

-

Administer a low dose of streptozotocin (STZ) via intraperitoneal injection to induce partial insulin deficiency.

-

-

Treatment: Administer Epimedin C orally at different doses for a specified duration.

-

Outcome Measures:

-

Fasting Blood Glucose and Oral Glucose Tolerance Test (OGTT): To assess glucose homeostasis.

-

Serum Insulin and HOMA-IR: To evaluate insulin resistance.

-

Lipid Profile: Measurement of serum and liver levels of triglycerides, total cholesterol, HDL-C, and LDL-C.

-

Liver Function and Histology: Assess liver enzymes and examine liver tissue for signs of steatosis.

-

Quantitative Data from T2DM Mouse Study (Epimedin C)

| Parameter | Normal Control | Model Control (T2DM) | T2DM + Epimedin C (10 mg/kg) | T2DM + Epimedin C (30 mg/kg) | Reference |

| Fasting Blood Glucose (mmol/L) | 5.8 ± 0.5 | 18.2 ± 1.5 | 14.5 ± 1.2 | 11.8 ± 1.1 | |

| Serum Insulin (mU/L) | 15.2 ± 1.3 | 8.5 ± 0.9 | 10.8 ± 1.0 | 12.5 ± 1.1 | |

| HOMA-IR | 2.5 ± 0.3 | 9.2 ± 0.8 | 6.8 ± 0.7 | 5.1 ± 0.6 |

Signaling Pathways

This compound and C exert their therapeutic effects by modulating several key signaling pathways.

PI3K/AKT/RUNX2 Signaling Pathway in Osteogenesis

Epimedin C has been shown to promote osteogenic differentiation by activating the PI3K/AKT pathway, which in turn upregulates the master osteogenic transcription factor, RUNX2.

NF-κB/NLRP3 Inflammasome Pathway in Inflammation

In the context of allergic contact dermatitis, this compound has been found to suppress inflammation by inhibiting the NF-κB signaling pathway and the subsequent activation of the NLRP3 inflammasome, which is a key driver of pro-inflammatory cytokine production.

JNK/Nrf2/HO-1 Signaling Pathway in Neuroprotection

Epimedin C demonstrates neuroprotective effects against oxidative stress by inhibiting the pro-apoptotic JNK pathway and activating the Nrf2/HO-1 antioxidant response element pathway.

This guide provides a foundational understanding of the in vivo models and molecular mechanisms associated with this compound and its related compounds. Researchers are encouraged to consult the cited literature for further detailed information and to adapt these protocols to their specific research questions.

References

Epimedium Flavonoids in Neurodegenerative Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a significant and growing global health challenge. Research into novel therapeutic agents has identified flavonoids from the plant genus Epimedium as promising candidates for neuroprotection. While a substantial body of research exists for compounds like Epimedin C, Epimedin B, and Icariin, data specifically on Epimedin A in neurodegeneration remains limited. This technical guide provides a comprehensive overview of the current state of research on Epimedium flavonoids, with a primary focus on the available data for this compound and its closely related, well-studied analogues. We will delve into their mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize the critical signaling pathways involved in their neuroprotective effects.

Introduction to Epimedium Flavonoids

Epimedium, also known as Horny Goat Weed or Yin Yang Huo, has a long history of use in traditional Chinese medicine for various ailments. Modern pharmacological studies have revealed that its therapeutic properties are largely attributable to its rich content of flavonoids.[1][2] These compounds, particularly prenylated flavonol glycosides, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, which are highly relevant to the pathologies of neurodegenerative diseases.[3][4] The primary flavonoids of interest in the context of neuroprotection include this compound, B, and C, alongside Icariin and its metabolite, Icaritin.[5]

This compound in Neurodegenerative Disease Research

Direct research into the neuroprotective effects of this compound is still in its nascent stages. However, its established anti-inflammatory properties provide a strong rationale for its investigation in neuroinflammation-mediated neurodegeneration. A recent study demonstrated that this compound inhibits the TRAF6/PI3K/AKT/NF-κB signaling pathway, a critical regulator of inflammatory responses, in the context of osteoclastogenesis. The components of this pathway are also deeply implicated in neuronal survival and inflammatory processes in the brain, suggesting a plausible mechanism for neuroprotection that warrants further investigation.

Neuroprotective Effects of Related Epimedium Flavonoids

In contrast to this compound, significant research has been conducted on other flavonoids from Epimedium, providing valuable insights into their potential therapeutic applications in neurodegenerative disorders.

Epimedin C

Epimedin C is the most abundant flavonol glycoside in many Epimedium species and has been a focal point of neuroprotection research. Studies have shown that Epimedin C can protect neuronal cells from oxidative stress-induced apoptosis. The primary mechanism of action identified is the modulation of the JNK/Nrf2/HO-1 signaling pathway. By inhibiting the phosphorylation of JNK and activating the Nrf2/HO-1 axis, Epimedin C enhances the cellular antioxidant defense and reduces apoptosis.

Epimedin B

Research on Epimedin B has demonstrated its neuroprotective potential in a mouse model of Parkinson's disease. It has been shown to ameliorate motor dysfunction and protect dopaminergic neurons from MPTP-induced toxicity. The proposed mechanism involves the G protein-coupled estrogen receptor (GPER), through which Epimedin B exerts anti-apoptotic and anti-endoplasmic reticulum stress effects.

Other Bioactive Flavonoids

Other compounds from Epimedium, such as Icariin and Wushanicaritin, have also been shown to possess neuroprotective properties. Icariin can improve cognitive function by inhibiting neuronal apoptosis and reducing inflammation. Wushanicaritin has demonstrated significant antioxidant and anti-apoptotic effects in neuronal cell models.

Quantitative Data on Neuroprotective Effects

The following tables summarize key quantitative findings from preclinical studies on Epimedium flavonoids.

Table 1: In Vitro Neuroprotective Effects of Epimedin C

| Compound | Cell Line | Stressor | Concentration(s) | Key Findings | Reference |

| Epimedin C | PC12 | H₂O₂ (150 µM) | 1, 5, 10 µM | - Significantly increased cell viability. - Reduced apoptosis rate. - Decreased levels of ROS and MDA. - Upregulated Bcl-2, Nrf2, HO-1. - Downregulated Bax, p-JNK. |

Table 2: In Vitro Neuroprotective Effects of Wushanicaritin

| Compound | Cell Line | Stressor | EC₅₀ Value | Key Findings | Reference |

| Wushanicaritin | PC-12 | Glutamate | 3.87 µM | - Superior neuroprotective effect compared to quercetin. - Reversed LDH release and ROS generation. - Reduced cell apoptosis. |

Key Signaling Pathways

The neuroprotective effects of Epimedium flavonoids are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

Epimedin C and the JNK/Nrf2/HO-1 Pathway

Caption: Epimedin C's neuroprotective mechanism via the JNK/Nrf2/HO-1 pathway.

Potential Pathway for this compound: PI3K/AKT/NF-κB

Caption: Hypothesized anti-inflammatory mechanism of this compound via PI3K/AKT/NF-κB.

Experimental Protocols

This section details the methodologies for key experiments cited in the research on Epimedium flavonoids.

Cell Culture and Treatment for In Vitro Neuroprotection Assay

-

Cell Line: PC12 rat adrenal pheochromocytoma cells are commonly used as a model for neuronal cells.

-

Culture Conditions: Cells are cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Oxidative Stress: To model neurodegenerative conditions, oxidative stress is induced using hydrogen peroxide (H₂O₂). A typical protocol involves treating the cells with 150 µM H₂O₂ for 4 hours.

-

Treatment with Epimedin C: Cells are pre-treated with varying concentrations of Epimedin C (e.g., 1, 5, and 10 µM) for 24 hours prior to the addition of H₂O₂. A positive control, such as 17β-estradiol (1 nM), may also be included.

Assessment of Cell Viability and Apoptosis

-

Cell Viability (CCK-8 Assay): Cell Counting Kit-8 (CCK-8) is used to assess cell viability. Following treatment, CCK-8 solution is added to each well and incubated for a specified time. The absorbance is then measured at 450 nm using a microplate reader.

-

Apoptosis (Flow Cytometry): Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells is then determined by flow cytometry.

-

TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can also be used to detect DNA fragmentation, a hallmark of apoptosis.

Measurement of Oxidative Stress Markers

-

Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a ROS assay kit, often with a fluorescent probe like DCFH-DA. The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

-

Malondialdehyde (MDA): MDA is a marker of lipid peroxidation. Its levels are quantified using an MDA assay kit, and the absorbance is measured spectrophotometrically.

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed to extract total protein. The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., JNK, p-JNK, Nrf2, HO-1, Bax, Bcl-2). After washing, the membrane is incubated with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for In Vitro Neuroprotection Studies

Caption: Workflow for in vitro assessment of Epimedin C's neuroprotective effects.

Future Directions and Conclusion

The flavonoids derived from Epimedium represent a promising avenue for the development of novel therapeutics for neurodegenerative diseases. While research on Epimedin C and B has provided a solid foundation, further investigation into the neuroprotective potential of this compound is crucial. Future studies should aim to:

-

Evaluate the efficacy of this compound in established in vitro and in vivo models of Alzheimer's and Parkinson's disease.

-

Elucidate the specific molecular targets and signaling pathways modulated by this compound in neuronal cells, particularly its effects on the PI3K/AKT/NF-κB pathway in the context of neuroinflammation.

-

Conduct comparative studies of Epimedins A, B, and C to determine their relative potency and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The active metabolite of Epimedii Folium promotes hippocampal neurogenesis in APP/PS1 mice by alleviating mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Epimedin A and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin A, a primary flavonoid glycoside isolated from plants of the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biological effects of Epimedium A and its principal metabolites, with a focus on its anti-osteoporotic, anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying molecular pathways to support further research and drug development endeavors.

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, has a long history of use in traditional medicine, particularly in Asia. Modern phytochemical research has identified a variety of bioactive compounds within these plants, with flavonoid glycosides being of particular importance. Among these, this compound stands out due to its significant therapeutic potential. Upon oral administration, this compound is metabolized, primarily through hydrolysis, into various metabolites, with baohuoside I (also known as icariside II) being one of the most extensively studied. This guide will delve into the biological activities of both the parent compound, this compound, and its key metabolites.

Anti-Osteoporotic Activity

This compound and its metabolites have demonstrated significant potential in the management of osteoporosis. Their primary mechanism involves the dual action of promoting osteoblast (bone-forming cell) differentiation and proliferation while simultaneously inhibiting osteoclast (bone-resorbing cell) differentiation and function.

Signaling Pathways

The anti-osteoporotic effects of this compound are mediated through the modulation of several key signaling pathways. A primary pathway identified is the TRAF6/PI3K/AKT/NF-κB signaling axis . This compound has been shown to inhibit the expression of TNF receptor-associated factor 6 (TRAF6), which in turn suppresses the downstream phosphorylation of PI3K, Akt, and ultimately the nuclear translocation of NF-κB. This cascade of events leads to the downregulation of osteoclast-specific genes such as NFATc1, Ctsk, Oscar, and Trap, thereby inhibiting osteoclastogenesis.[1]

Quantitative Data

| Compound | Assay | Cell Line / Animal Model | Concentration / Dosage | Effect | Reference(s) |

| This compound | Osteoclast Differentiation | RAW264.7 cells | 0.1-0.4 µM | Inhibits RANKL/M-CSF-induced osteoclast differentiation and reduces mRNA expression of osteoclast-related genes.[1] | |

| This compound | Osteoporosis Model | Ovariectomized rats | 5-20 mg/kg (oral) | Increased bone density, relative bone volume, trabecular thickness and number; reduced trabecular separation.[1] | |

| Baohuoside I | Osteoclastogenesis | - | - | Surpassed the effects of icariin in inhibiting osteoclastogenesis and protecting against ovariectomy-induced bone loss in mice.[2] |

Experimental Protocol: Osteoclast Differentiation Assay

This protocol outlines the general steps for inducing osteoclast differentiation from bone marrow-derived macrophages (BMMs) and assessing the inhibitory effects of compounds like this compound.

Materials:

-

Bone marrow cells from mice

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% penicillin-streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound (or other test compounds)

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

96-well plates

Procedure:

-

Isolation of Bone Marrow-Derived Macrophages (BMMs):

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the cells in α-MEM containing M-CSF (e.g., 30 ng/mL) for 3-4 days to generate BMMs.

-

-

Osteoclast Differentiation:

-

Seed BMMs into 96-well plates.

-

Culture the cells in α-MEM containing M-CSF and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.

-

Concurrently, treat the cells with various concentrations of this compound.

-

Change the medium every 2 days.

-

-

TRAP Staining:

-

After 5-7 days, when multinucleated osteoclasts are visible in the control group, fix the cells.

-

Stain for TRAP activity according to the manufacturer's instructions.

-

-

Quantification:

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.

-

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties, suggesting its potential in treating inflammatory diseases.

Signaling Pathways